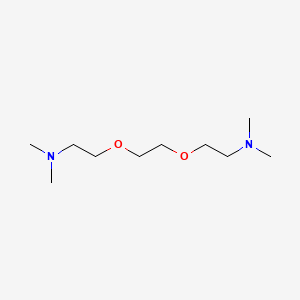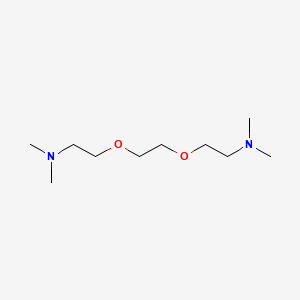![molecular formula C25H47Ge3N3O10 B11707734 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B11707734.png)
1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[333]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a complex organogermanium compound It features a unique structure with multiple germabicyclo units, which are bicyclic systems containing germanium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the following steps:
Formation of Germabicyclo Units: The germabicyclo units are synthesized through a series of reactions involving germanium precursors, such as germanium tetrachloride, and organic ligands. These reactions often require specific catalysts and controlled conditions, such as low temperatures and inert atmospheres.
Cyclohexyl Derivatization: The germabicyclo units are then attached to a cyclohexyl core through nucleophilic substitution reactions. This step may involve the use of strong bases and solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity germanium precursors. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Germanium oxides and hydroxides.
Reduction: Reduced germanium species with lower oxidation states.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting or modulating their activities.
Pathways: It may affect cellular pathways involved in oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
1,3,5-Tris(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)benzene: A related compound with a benzene core instead of a cyclohexyl core.
1,3,5-Tris(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexane: Similar structure but without the methoxy groups.
Uniqueness: 1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is unique due to its methoxy groups and the specific arrangement of germabicyclo units. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H47Ge3N3O10 |
|---|---|
Molecular Weight |
767.5 g/mol |
IUPAC Name |
1-[1-methoxy-3,5-bis(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C25H47Ge3N3O10/c1-32-25(28-39-17-8-31(9-18-40-28)10-19-41-28)21-23(26-33-11-2-29(3-12-34-26)4-13-35-26)20-24(22-25)27-36-14-5-30(6-15-37-27)7-16-38-27/h23-24H,2-22H2,1H3 |
InChI Key |
VDFNLRGVEVKAGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(CC(C1)[Ge]23OCCN(CCO2)CCO3)[Ge]45OCCN(CCO4)CCO5)[Ge]67OCCN(CCO6)CCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)

![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11707697.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)


![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

